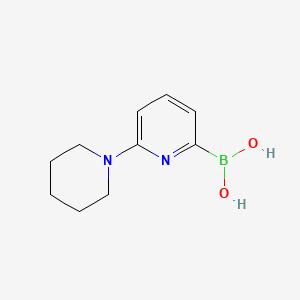

(6-(Piperidin-1-yl)pyridin-2-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

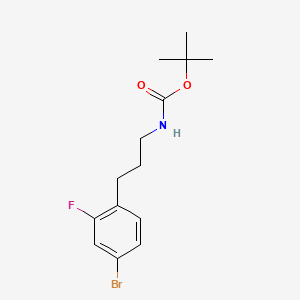

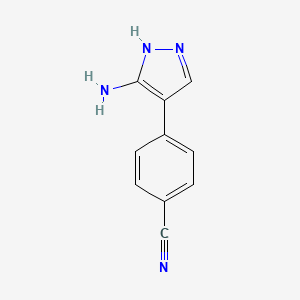

“(6-(Piperidin-1-yl)pyridin-2-yl)boronic acid” is a type of boronic acid that has been used as a key starting material for the formation of pyridyl boronic ester . It is a highly valuable building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of “(6-(Piperidin-1-yl)pyridin-2-yl)boronic acid” is represented by the empirical formula C16H25BN2O2 . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .Chemical Reactions Analysis

Pinacol boronic esters, such as “(6-(Piperidin-1-yl)pyridin-2-yl)boronic acid”, can undergo various chemical reactions. For instance, they can undergo catalytic protodeboronation, a process that is not well developed but has been reported to be utilized in a radical approach . They can also be used as reactants to synthesize aromatic copolyamides .Physical And Chemical Properties Analysis

The molecular weight of “(6-(Piperidin-1-yl)pyridin-2-yl)boronic acid” is 288.19 . More detailed physical and chemical properties are not available from the current information.科学的研究の応用

1. Antiosteoclast and Osteoblast Activity

A study explored the synthesis and activity of a new family of boronates, which showed moderate to high antiosteoclast and osteoblast activity. This is relevant for bone health and disorders related to bone density and strength (G. S. Reddy et al., 2012).

2. Potential in Neurotransmission and Hemostatic Activity

Research on pyridine substituted amino acids and their derivatives, which include compounds similar to (6-(Piperidin-1-yl)pyridin-2-yl)boronic acid, indicates their significance in neurotransmission and hemostatic activity. This suggests potential applications in treating nervous system disorders (S. Shilin et al., 2019).

3. Synthesis of Pyrrole-Pyridine-Based Ligands

A study synthesized pyrrole-pyridine-based ligands using an in-situ generated boronic acid for the Suzuki coupling. This has implications for the development of new ligands in chemistry and biochemistry (M. Böttger et al., 2012).

4. Synthesis of Functionalized Pyridyl Piperazine Derivatives

A synthetic strategy was developed for pyridyl piperazine derivatives, which are relevant in the creation of diverse chemical libraries. This could be useful in drug discovery and molecular synthesis (S. Tabassum et al., 2017).

5. Synthesis of Dihydropyridine Boronic Esters

Research on the synthesis of dihydropyridine boronic esters shows potential in accessing various valuable pyridine, dihydropyridine, and piperidine products. This could have applications in synthesizing complex molecules in organic chemistry (S. Panda et al., 2016).

Safety and Hazards

特性

IUPAC Name |

(6-piperidin-1-ylpyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O2/c14-11(15)9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6,14-15H,1-3,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSSGUPQPUAIGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)N2CCCCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671261 |

Source

|

| Record name | [6-(Piperidin-1-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(Piperidin-1-yl)pyridin-2-yl)boronic acid | |

CAS RN |

1315351-02-0 |

Source

|

| Record name | [6-(Piperidin-1-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581730.png)

![Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate](/img/structure/B581744.png)

![tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate](/img/structure/B581749.png)

![Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl](/img/structure/B581751.png)

![Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate](/img/structure/B581753.png)